molecular formula C11H7Cl2NO2 B1466793 1-(2,6-dichlorophenyl)-1H-pyrrole-2-carboxylic acid CAS No. 1478682-01-7

1-(2,6-dichlorophenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B1466793
CAS No.: 1478682-01-7
M. Wt: 256.08 g/mol
InChI Key: UEFSRFPQTPSWMF-UHFFFAOYSA-N
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Description

1-(2,6-dichlorophenyl)-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C11H7Cl2NO2 and its molecular weight is 256.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds such as diclofenac, a nonsteroidal anti-inflammatory drug (nsaid) of the phenylacetic acid class, are known to inhibit both cox-1 and cox-2 activities . These enzymes play a crucial role in the production of prostaglandins, which are mediators of inflammation.

Mode of Action

It can be inferred from related compounds that it may inhibit the biosynthesis of the bacterial cell wall by binding to specific penicillin-binding proteins (pbps) located inside the bacterial cell wall . This interaction results in the inhibition of cell wall synthesis, leading to the death of the bacteria.

Biochemical Pathways

Similar compounds like diclofenac are known to inhibit the cyclooxygenase (cox) pathway . This inhibition reduces the production of prostaglandins, which are key mediators of inflammation and pain.

Pharmacokinetics

Related compounds like diclofenac are known to be well-absorbed after oral administration, bind extensively to plasma albumin, and are eliminated following biotransformation to glucoroconjugated and sulphate metabolites .

Result of Action

Based on the action of similar compounds, it can be inferred that it may lead to the death of bacteria by inhibiting cell wall synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2,6-dichlorophenyl)-1H-pyrrole-2-carboxylic acid. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution. Additionally, the presence of other substances, such as proteins or other drugs, can affect its binding and hence its action .

Properties

IUPAC Name

1-(2,6-dichlorophenyl)pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2/c12-7-3-1-4-8(13)10(7)14-6-2-5-9(14)11(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFSRFPQTPSWMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C=CC=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1478682-01-7
Record name 1-(2,6-dichlorophenyl)-1H-pyrrole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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